Common carp (Cyprinus carpio) represents a model vertebrate system for studying polyploid genome evolution, originating from a relatively recent (~12.4 million years ago) hybridization event between two diploid progenitors followed by whole-genome duplication (WGD) [1]. Genomic analyses reveal that the two ancestral diploid lineages diverged approximately 23 million years ago, with the Barbinae lineage identified as a likely progenitor [1]. Unlike many polyploids, common carp exhibits remarkable genomic stability: Both subgenomes (designated A and B) retain nearly all ancestral genes without extensive gene loss [1] [2]. This preservation is attributed to transposable element (TE)-mediated regulatory divergence, where TEs near genes drive differential CG methylation in promoters. Subgenome B shows higher gene expression dominance across tissues, correlated with reduced TE density and lower promoter methylation compared to subgenome A [1] [8]. This asymmetry allows functional diversification of ohnologs (WGD-derived gene duplicates), reducing pleiotropic constraints and facilitating adaptation—a key evolutionary advantage in polyploid vertebrates [4] [8].
Table 1: Evolutionary Timeline of Common Carp Polyploidization
Event | Estimated Timeframe | Genomic Outcome | Functional Significance |
---|---|---|---|
Divergence of progenitors | ~23 Mya | Genetic differentiation of ancestral diploids | Established genetic raw material for hybridization |
Allotetraploid formation | ~12.4 Mya | Stable merger of subgenomes A and B | Created genomic redundancy for trait innovation |
Post-WGD stabilization | ~12.4 Mya–present | Asymmetric TE accumulation & methylation patterns | Subgenome B dominance in gene expression |
Selective breeding has exploited the polyploid genome of C. carpio to generate diverse strains with distinct agronomic traits. Genome-wide scans of 13 global strains reveal that asymmetric subgenome selection predominates in domestication:
Immune genes are recurrently co-selected (e.g., trim33 in scale-reduced carp), suggesting domestication enhanced disease resistance alongside target traits. This highlights the pleiotropic potential unlocked by subgenome ohnolog specialization [4] [5].
Table 2: Key Genes Under Selection in Domesticated Carp Strains
Trait | Gene | Subgenome | Function | Strain Examples |
---|---|---|---|---|
Scale reduction | abca12 | A (chr. A09) | Epidermal morphogenesis | German mirror, Szarvas 22 |
morc3a | A (chr. A09) | Osteoblast differentiation | Songpu mirror | |
Vibrant skin color | tyr | B (chr. B02) | Melanin biosynthesis | Koi, Oujiang color carp |
slc45a2 | A (chr. A05) | Pigment precursor transport | Xingguo red carp | |
Rapid growth | igf1 | B (chr. B12) | Somatotropic axis regulation | Yellow River carp |
ghr | A (chr. A03) | Growth hormone reception | European cultured carp |
Carp exhibit extraordinary plasticity in adapting to confined aquaculture systems. Integrative transcriptomic and physiological analyses reveal:
Genomic studies of Qingtian paddy-field carp confirm artificial selection’s impact: Nucleotide diversity (π) is 28% lower than in wild Oujiang River populations, with strong selective sweeps near foxo3a, governing hypoxia tolerance and growth [9].
Table 3: Physiological and Genomic Adaptations to Aquaculture Environments
Adaptation | Molecular Mechanism | Functional Outcome | Example Systems |
---|---|---|---|
Depigmentation | ↓ tyr expression; ↓ melanin synthesis enzymes | Camouflage in turbid water; ornamental appeal | Rice-fish coculture (Qingtian) |
Body depth increase | gdf6a/bmpr1b selection; altered BMP signaling | Enhanced maneuverability in shallow water | Paddy-field carp |
Metabolic efficiency | ↑ Glycolytic genes; ↑ ion transporter expression | Energy homeostasis under hypoxia/pH stress | Intensive pond culture |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3